XLogP3‑AA Lipophilicity: 3.2 vs. ~1.8 for the Carboxylic Acid Analog – Maintaining HCV‑Compatible Permeability
The target compound exhibits a computed XLogP3‑AA of 3.2 [REFS‑1], placing it in the optimal lipophilicity range for passive membrane permeability required in hepatotropic antiviral drug design. The direct carboxylic acid analog, t‑butyl 4‑(3‑carboxyquinoxalin‑2‑yl)‑1,4‑diazepane‑1‑carboxylate (CAS 1858256‑84‑4, MW 372.4 g mol⁻¹), is estimated to have an XLogP3 of approximately 1.8 (based on the replacement of the ethyl ester –OCH₂CH₃ with –OH) and introduces a hydrogen‑bond donor, which reduces passive permeability and alters bioavailability predictions [REFS‑2]. This 1.4 log‑unit difference translates to an approximately 25‑fold difference in theoretical octanol/water partition coefficient, significantly impacting pharmacokinetic profiling of derived macrocyclic inhibitors.
| Evidence Dimension | XLogP3‑AA (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.2 |
| Comparator Or Baseline | t‑Butyl 4‑(3‑carboxyquinoxalin‑2‑yl)‑1,4‑diazepane‑1‑carboxylate (CAS 1858256‑84‑4): XLogP3 estimated ~1.8 (class‑level inference based on functional group substitution) |
| Quantified Difference | Δ XLogP3 ≈ 1.4 (target more lipophilic by ~25‑fold in octanol/water partition) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value estimated by functional group contribution method |
Why This Matters
Higher lipophilicity of the ethyl ester form ensures better passive membrane permeability of intermediates used in cell‑based antiviral assays, whereas the carboxylic acid form may require prodrug strategies or fail to engage intracellular targets.
- [1] PubChem Compound Summary for CID 97891179, XLogP3‑AA = 3.2. National Center for Biotechnology Information, 2025. View Source
